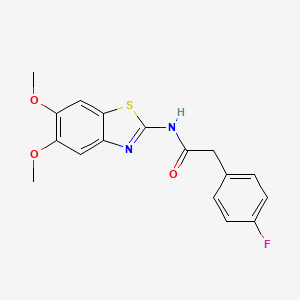

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c1-22-13-8-12-15(9-14(13)23-2)24-17(19-12)20-16(21)7-10-3-5-11(18)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFYTDFPWLIOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural motifs with several benzothiazole-acetamide derivatives. Key comparisons include:

Key Observations:

- Substituent Position and Electronic Effects: The 5,6-dimethoxy groups on the target compound’s benzothiazole ring contrast with the 6-CF₃ group in BTA and patent compounds. The 4-fluorophenyl group in the target compound and ’s analog suggests a preference for para-substitution, which minimizes steric hindrance and optimizes hydrophobic interactions.

Biological Activity:

- BTA (pIC₅₀ = 7.8) demonstrates higher CK-1δ inhibitory activity than other analogs, likely due to the synergistic effects of 3,4,5-trimethoxyphenyl and 6-CF₃ groups . The target compound’s dimethoxy and 4-fluoro groups may offer moderate activity, though empirical data are lacking.

- The 4-Cl-substituted benzothiazole in exhibits antifungal properties, highlighting the role of halogen substituents in targeting microbial enzymes .

- The target compound’s analogous structure may adopt a similar conformation.

Binding Interactions and Computational Analysis

- GlideXP Scores: BTA’s GlideXP score of −3.78 kcal/mol reflects moderate binding to CK-1δ. The target compound’s dimethoxy and 4-fluoro groups may yield comparable or lower scores due to reduced electron-withdrawing effects compared to CF₃ .

- Hydrogen Bonding: ’s compound utilizes N–H⋯O and O–H⋯N interactions for crystal packing, suggesting that acetamide derivatives rely on hydrogen bonding for stability and target engagement .

Physicochemical Properties

- Solubility: The methylsulfonyl group in ’s analog enhances solubility compared to methoxy or CF₃ substituents, which are more hydrophobic .

- Metabolic Stability: CF₃ and methylsulfonyl groups may improve resistance to oxidative metabolism, whereas methoxy groups could increase susceptibility to demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.